2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid
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Overview
Description
2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a hydroxyl group, a methoxyphenoxy group, and an ethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-methoxybenzoic acid with 4-methoxyphenol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Shares a similar structure but lacks the ethoxy group.
2-Hydroxy-4-methylbenzoic acid: Contains a methyl group instead of the methoxyphenoxy group.
5-Methoxysalicylic acid: Another related compound with a methoxy group at a different position
Uniqueness
2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid is unique due to the presence of both the methoxyphenoxy and ethoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
118117-51-4 |
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Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
2-hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C16H16O6/c1-20-11-2-4-12(5-3-11)21-8-9-22-13-6-7-15(17)14(10-13)16(18)19/h2-7,10,17H,8-9H2,1H3,(H,18,19) |
InChI Key |
YPIPQFAKMYOQPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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